molecular formula C10H11Cl3O B3243169 2-Butoxy-1,3,5-trichlorobenzene CAS No. 155014-16-7

2-Butoxy-1,3,5-trichlorobenzene

Cat. No. B3243169
CAS RN: 155014-16-7
M. Wt: 253.5 g/mol
InChI Key: UMHZLWGUGIPASA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Butoxy-1,3,5-trichlorobenzene can be represented by the InChI code: 1S/C10H11Cl3O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 . This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, 3 chlorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-Butoxy-1,3,5-trichlorobenzene is a liquid at room temperature . It has a molecular weight of 253.55 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.

Scientific Research Applications

  • Catalytic Oxidation Behavior : Studies on chlorinated benzenes, including 1,3,5-trichlorobenzene, have shown the importance of molecular structural properties in their catalytic oxidation behavior. V2O5/TiO2 catalysts were used to investigate these behaviors, highlighting the role of chlorine in influencing active sites in the oxidation process (Wang et al., 2015).

  • Solubility and Dissolution Thermodynamics : Research on the solubility of 1,3,5-trichlorobenzene in various organic solvents across different temperatures has provided critical data for understanding its chemical interactions and thermodynamic properties. This research is essential for applications in chemical engineering and environmental sciences (Li et al., 2016).

  • Liquid Crystal Applications : The synthesis of certain chemical compounds, such as 2-R1-4′-R-4-(4-n-alkoxybenzoyloxy)azobenzenes, where one of the components is 1,3,5-trichlorobenzene, have been explored for their potential use as liquid crystalline "nematic" ranges in gas-liquid chromatography (Naikwadi et al., 1980).

  • Environmental Biodegradation : Studies on the white-rot fungus Trametes versicolor revealed its capability to degrade trichlorobenzene isomers, such as 1,3,5-trichlorobenzene, under certain conditions. This research is significant for environmental remediation and understanding the biodegradation pathways of chlorinated compounds (Marco-Urrea et al., 2009).

  • Isotope Fractionation in Biodegradation : Investigations into the stable carbon isotope fractionation during the aerobic and anaerobic transformation of trichlorobenzenes have provided insights into the microbial degradation processes and their environmental implications (Griebler et al., 2004).

  • Structural and Spectral Analysis : Studies have also been conducted on the molecular structure and anisotropies of bond interaction tensors of trichlorobenzenes, including 1,3,5-trichlorobenzene, in liquid crystals. This research is crucial for understanding the detailed chemical properties and potential applications in material science (Takeuchi & Konaka, 1998).

  • Analysis in Water Samples : Methods for determining the presence of trichlorobenzenes, including 1,3,5-trichlorobenzene, in water samples have been developed. This research is vital for environmental monitoring and ensuring water safety (Russo & Avino, 2001).

  • Reductive Dechlorination : The reductive dechlorination of all isomers of trichlorobenzene, including 1,3,5-trichlorobenzene, to monochlorobenzene has been studied, which is significant for understanding the environmental fate of these compounds (Bosma et al., 1988).

Safety and Hazards

While specific safety and hazard information for 2-Butoxy-1,3,5-trichlorobenzene is not available, it’s important to handle all chemical compounds with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

2-butoxy-1,3,5-trichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHZLWGUGIPASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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